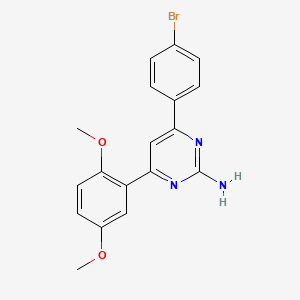
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (4-BP-DMP) is a synthetic compound with a range of potential applications in scientific research. It is a derivative of pyrimidin-2-amine and is composed of a bromophenyl group and a dimethoxyphenyl group. 4-BP-DMP has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been used as a starting material for the synthesis of various derivatives of pyrimidin-2-amine. In medicinal chemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential as an anti-inflammatory and anticancer agent. In biochemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to inhibit the enzyme aldehyde dehydrogenase.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is thought to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it is thought to have potential anti-inflammatory and anticancer effects. In addition, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to inhibit the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments include its easy synthesis, low cost, and potential applications in medicinal chemistry and biochemistry. The main limitation of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments is the lack of information about its mechanism of action and biochemical and physiological effects.
Orientations Futures
Future research on 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in medicinal chemistry and biochemistry. Other potential future directions for research include the synthesis of derivatives of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, the development of new synthesis methods, and the study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. One common synthesis method is the reaction of 4-bromophenylacetic acid with 2,5-dimethoxyphenylacetic acid. This reaction is catalyzed by a base such as sodium carbonate or potassium carbonate and is carried out at temperatures of 80-100°C. The reaction yields 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine as the major product, along with other minor byproducts.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAPLZSWHKXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














